2-Bromo-3-iodobenzal fluoride
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Overview
Description
2-Bromo-3-iodobenzal fluoride is an organic compound that belongs to the class of halogenated benzenes It is characterized by the presence of bromine, iodine, and difluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-iodobenzal fluoride typically involves halogenation reactions. One common method is the bromination of 1-(difluoromethyl)-3-iodobenzene using bromine or a brominating agent such as N-bromosuccinimide in the presence of a catalyst. The reaction is usually carried out in an organic solvent under controlled temperature conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using automated reactors and precise control of reaction parameters. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-iodobenzal fluoride can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.
Electrophilic Substitution: Reagents like aluminum chloride or iron(III) chloride can be used under acidic conditions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the bromine or iodine atoms, while coupling reactions can produce biaryl derivatives.
Scientific Research Applications
2-Bromo-3-iodobenzal fluoride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of biologically active molecules for pharmaceutical research.
Medicine: It may serve as an intermediate in the synthesis of potential drug candidates.
Industry: The compound can be utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-iodobenzal fluoride depends on the specific reactions it undergoes. In substitution reactions, the bromine or iodine atoms are replaced by other functional groups through nucleophilic or electrophilic attack. In coupling reactions, the compound forms new carbon-carbon bonds through the interaction of its halogen atoms with metal catalysts.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-1-(difluoromethyl)-4-fluorobenzene
- 1-Bromo-2-difluoromethylbenzene
Uniqueness
2-Bromo-3-iodobenzal fluoride is unique due to the presence of both bromine and iodine atoms on the benzene ring, which allows for selective functionalization and diverse chemical reactivity. This makes it a valuable compound for the synthesis of complex molecules and the development of new materials.
Properties
IUPAC Name |
2-bromo-1-(difluoromethyl)-3-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrF2I/c8-6-4(7(9)10)2-1-3-5(6)11/h1-3,7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTMQWHWHPGZHNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)I)Br)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrF2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.91 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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